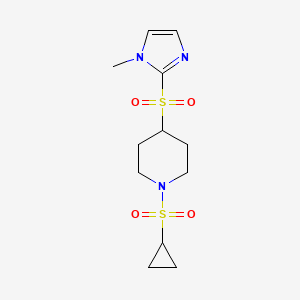

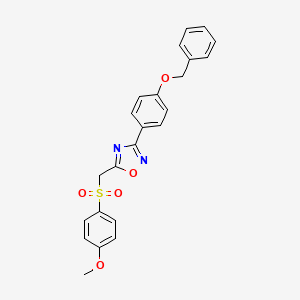

1-(cyclopropylsulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a planar five-membered ring. It is a key component of many important biological molecules like histidine and histamine. Sulfonyl groups (-SO2-) are common in organic chemistry and often contribute to the solubility and bioactivity of drugs .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring and the sulfonyl groups. Imidazole rings can participate in various reactions such as N-alkylation and N-arylation . Sulfonyl groups can also undergo a variety of reactions, including reductions and substitutions.Scientific Research Applications

Cyclin-dependent Kinase Inhibitors

Research demonstrates the potential of certain sulfonamide and piperidine derivatives as inhibitors of cyclin-dependent kinase CDK2, a critical protein in cell cycle regulation. These findings suggest the chemical class to which 1-(cyclopropylsulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine belongs may have applications in developing cancer therapeutics (Griffin et al., 2006).

Serotonin Receptor Selectivity

N-Alkylated arylsulfonamides, related in structure to the target compound, have been identified as potent and selective 5-HT7 receptor antagonists. This highlights the potential use of this compound in developing treatments for central nervous system (CNS) disorders, given its structural similarity (Canale et al., 2016).

Antioxidant and Anticholinesterase Activities

Compounds featuring sulfonyl hydrazone and piperidine derivatives have shown significant antioxidant capacity and anticholinesterase activity. This suggests potential applications of the target compound in neurodegenerative disease research and as an antioxidant (Karaman et al., 2016).

Antimicrobial Activities

The synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, including piperidine structures, has shown promising antimicrobial effects. This indicates the potential of this compound in antimicrobial research (Darwish et al., 2014).

Anticancer Agents

The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been explored for their anticancer properties. Research in this area suggests that the compound could be beneficial in the design and development of new anticancer drugs (Rehman et al., 2018).

properties

IUPAC Name |

1-cyclopropylsulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S2/c1-14-9-6-13-12(14)20(16,17)10-4-7-15(8-5-10)21(18,19)11-2-3-11/h6,9-11H,2-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQYIQDYOJUXOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)

![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)

![Benzyl 2-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3002065.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3002068.png)